Two-Step Synthetic Yield of 92–95% Using This Compound as Precursor vs. 58% for the Prior Art WO2001042226 Route
In the CN106349168A patent, the compound 5-nitro-2-dimethylaminocarbonylbenzenesulfonamide (a synonym for N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide) is reacted with a haloformate (e.g., methyl chloroformate) under potassium carbonate in acetone, followed by direct condensation with 4,6-dimethoxy-2-pyrimidinamine without intermediate purification [1]. This two-step sequence delivers a total yield of 92–95% for the foramsulfuron intermediate (compound I, N,N-dimethyl-2-(N-(N-(4,6-dimethoxypyrimidin-2-yl)-aminocarbonyl)-aminosulfonyl)-4-nitrobenzamide) [1]. In contrast, prior art Method 4 (WO2001042226), which employs triethylamine as an acid-binding agent and phosgene to generate the sulfonyl isocyanate, achieves a yield of only 58% and generates toxic by-products [1]. The yield advantage is 34–37 absolute percentage points, representing a 1.59- to 1.64-fold improvement [1].
| Evidence Dimension | Total two-step synthetic yield for foramsulfuron intermediate I |
|---|---|
| Target Compound Data | 92–95% (two steps: esterification with haloformate + condensation with 4,6-dimethoxy-2-pyrimidinamine, without intermediate purification) |
| Comparator Or Baseline | Prior art Method 4 (WO2001042226): 58% yield (via sulfonyl isocyanate using triethylamine/phosgene route) |
| Quantified Difference | 34–37 absolute percentage points higher; 1.59× to 1.64× fold improvement |
| Conditions | CN106349168A: 5-nitro-2-dimethylaminocarbonylbenzenesulfonamide (300 g), methyl chloroformate (208 g), K₂CO₃ (400 g), acetone (1000 g), 5–10 °C, 12 h; then condensation with 4,6-dimethoxy-2-pyrimidinamine in toluene at reflux, 8–10 h. Prior art: triethylamine, phosgene, tert-butylamine catalysis. |
Why This Matters
For procurement decisions in agrochemical intermediate manufacturing, a yield differential of ~35 absolute percentage points directly translates to substantially lower raw material consumption per kilogram of product and reduced waste disposal burden, making this compound-linked route economically preferable for industrial-scale Foramsulfuron production.
- [1] Jiangsu Agrochem Laboratory Co., Ltd. Preparation method of foramsulfuron intermediate of sulfonylurea herbicide. Chinese Patent CN 106349168 A, published January 25, 2017. See paragraphs [0006]–[0013] and Example 1 for yield data (92–95% two-step yield) and prior art comparison (58% for Method 4). Available at: https://patents.google.com/patent/CN106349168A/en View Source
